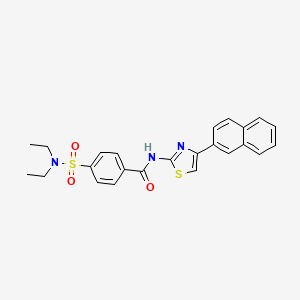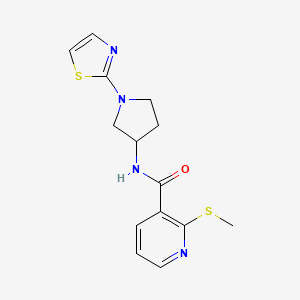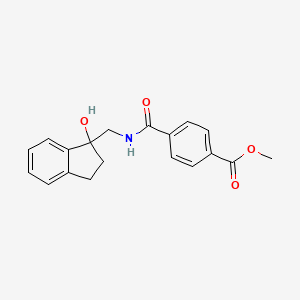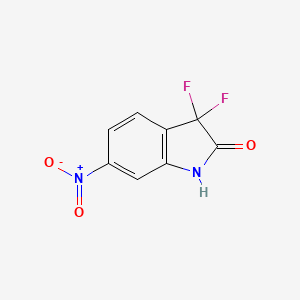
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been extensively studied for its potential use in scientific research applications. In
Applications De Recherche Scientifique
Antiproliferative Effects on Cancer Cells
One derivative, AKF-D52, has demonstrated significant antiproliferative effects on non-small cell lung cancer cells. It induces both caspase-dependent and -independent apoptotic cell death, and its efficacy extends to cytoprotective autophagy, showing potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Enzyme Inhibition and Anticancer Activity
Several urea derivatives have been synthesized and evaluated for their enzyme inhibitory activities against urease, β-glucuronidase, and snake venom phosphodiesterase, as well as their anticancer activities. Notably, N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed significant in vitro anticancer activity (Sana Mustafa et al., 2014).
Supramolecular Chemistry and Hydrogen Bonding
Studies on heterocyclic ureas have explored their conformational behavior and capacity to form multiply hydrogen-bonded complexes, revealing insights into the structural dynamics that could be leveraged for designing novel molecular assemblies (Perry S. Corbin et al., 2001).
Acetylcholinesterase Inhibition
Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has identified compounds with significant antiacetylcholinesterase activity, highlighting the potential for developing new treatments for diseases characterized by cholinergic dysfunction (J. Vidaluc et al., 1995).
Crystallographic Studies and Material Properties
The crystal structure of metobromuron, a phenylurea herbicide, illustrates the intricate hydrogen bonding and weak interactions that contribute to its stability, providing a foundation for the design of new herbicidal compounds with enhanced efficacy and stability (Gihaeng Kang et al., 2015).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-5-3-4-9(6-11)16-12(18)17-10-7-14-13(20-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGUUYRYICNYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)



![2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781056.png)

![{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol](/img/structure/B2781058.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2781064.png)
![(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2781067.png)

![methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2781070.png)